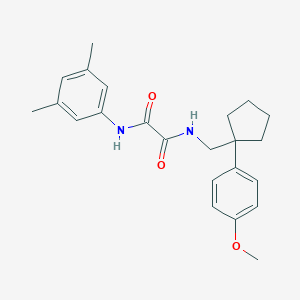
N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article reviews its biological activity, synthesizes available research findings, and presents relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxalamide linkage, with substituents that may influence its pharmacological properties. The general formula can be expressed as follows:
Key Structural Elements:
- Oxalamide Backbone: Known for its role in biological activity.
- Dimethylphenyl Group: Potentially enhances lipophilicity and receptor binding.
- Cyclopentyl and Methoxyphenyl Substituents: May contribute to selectivity and efficacy in targeting specific biological pathways.
1. Anticancer Activity
Recent studies have indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the c-Myc oncogene, which is crucial in the progression of colorectal cancer (CRC). A related compound demonstrated an IC50 value of 0.32 μM against HT29 cells, indicating potent cytotoxicity .
Mechanism of Action:
- Inhibition of c-Myc/MAX Dimerization: This action disrupts the transcriptional regulation of genes involved in cell proliferation.
- Induction of Apoptosis: Studies show that compounds targeting c-Myc can effectively induce programmed cell death in cancer cells.
2. Receptor Modulation
The compound may act as a modulator for various receptors, including DP2 receptors, which are implicated in inflammatory responses. Compounds with similar structures have been identified as antagonists for these receptors, suggesting that this compound could possess similar antagonistic properties .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| This compound | HT29 (Colorectal Cancer) | 0.32 μM | c-Myc Inhibition | |
| Related Oxalamide Derivative | HCT 15 (Colorectal Cancer) | 0.51 μM | c-Myc Inhibition |
3. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles need to be established through further studies.
属性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-12-17(2)14-19(13-16)25-22(27)21(26)24-15-23(10-4-5-11-23)18-6-8-20(28-3)9-7-18/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUZNBLOPOLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














